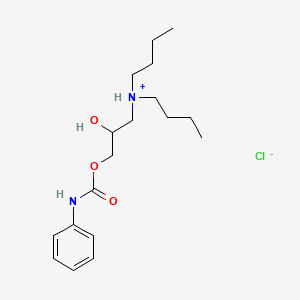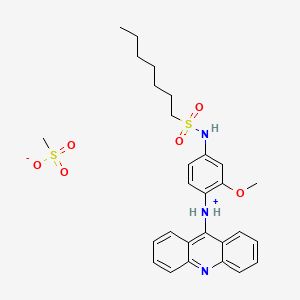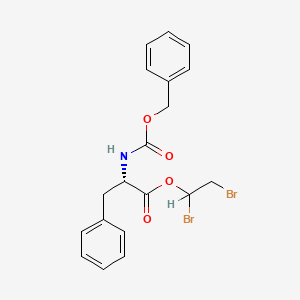![molecular formula C26H18BF4NO B13776826 (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrilium ring substituted with cyanophenyl and diphenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate typically involves a multi-step process One common method includes the condensation of 4-cyanobenzaldehyde with acetophenone derivatives in the presence of a base to form the intermediate chalcone This intermediate is then cyclized using an acid catalyst to form the pyrrilium ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrilium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrrilium derivatives.
Scientific Research Applications
(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[2-(4-nitrophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
- (E)-2-[2-(4-methoxyphenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
- (E)-2-[2-(4-chlorophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
Uniqueness
(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H18BF4NO |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]benzonitrile;tetrafluoroborate |
InChI |
InChI=1S/C26H18NO.BF4/c27-19-21-13-11-20(12-14-21)15-16-25-17-24(22-7-3-1-4-8-22)18-26(28-25)23-9-5-2-6-10-23;2-1(3,4)5/h1-18H;/q+1;-1/b16-15+; |
InChI Key |
LZNDLIMIZGDETE-GEEYTBSJSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C#N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


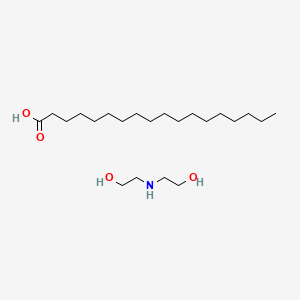
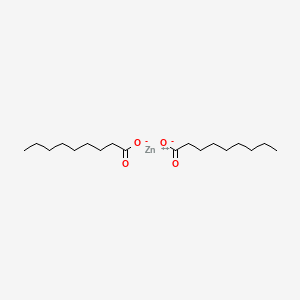
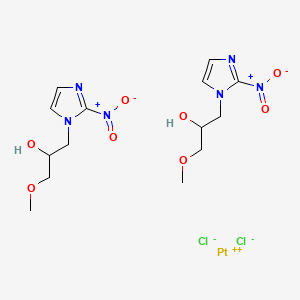



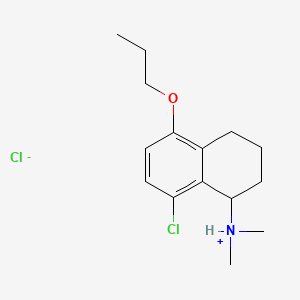
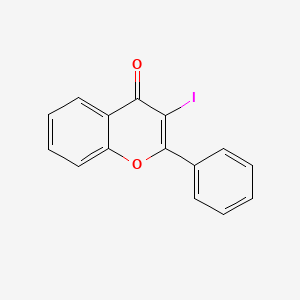
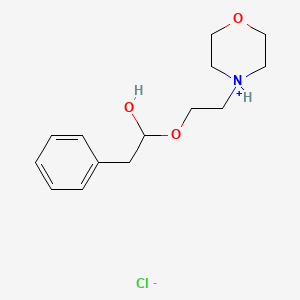
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)

